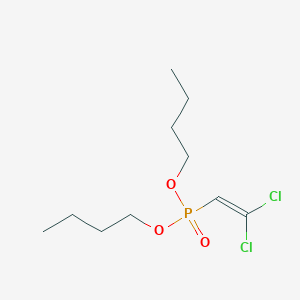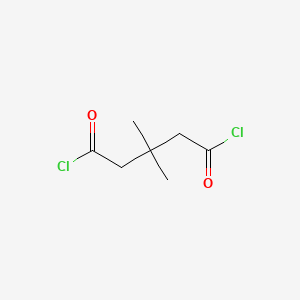
3,3-Dimethylpentanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylpentanedioyl dichloride is an organic compound with the molecular formula C7H10Cl2O2. It is a derivative of pentanedioic acid, where the hydroxyl groups are replaced by chlorine atoms. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpentanedioyl dichloride typically involves the chlorination of 3,3-dimethylpentanedioic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually require an inert atmosphere and controlled temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethylpentanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dimethylpentanedioic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form polymers and other complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products Formed:
Amides and Esters: Formed through substitution reactions.
3,3-Dimethylpentanedioic Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
3,3-Dimethylpentanedioyl dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylpentanedioyl dichloride involves its reactivity towards nucleophiles. The chlorine atoms are highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new chemical bonds and structures.
Molecular Targets and Pathways:
Nucleophilic Substitution: The primary pathway involves nucleophilic substitution reactions where nucleophiles replace the chlorine atoms.
Polymerization: In condensation reactions, it acts as a monomer to form polymers through the elimination of small molecules like HCl.
Comparación Con Compuestos Similares
Pentanedioyl Dichloride: Similar in structure but lacks the dimethyl groups.
Adipoyl Dichloride: Another dicarboxylic acid dichloride with a longer carbon chain.
Uniqueness: 3,3-Dimethylpentanedioyl dichloride is unique due to the presence of two methyl groups on the central carbon atom, which influences its reactivity and steric properties. This makes it a valuable compound in the synthesis of sterically hindered molecules and polymers with specific properties.
Propiedades
Número CAS |
53120-75-5 |
|---|---|
Fórmula molecular |
C7H10Cl2O2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
3,3-dimethylpentanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2,3-5(8)10)4-6(9)11/h3-4H2,1-2H3 |
Clave InChI |
HQLZTWDVYZXPBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)Cl)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Nonyloxy)phenyl]acetamide](/img/structure/B14633903.png)
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
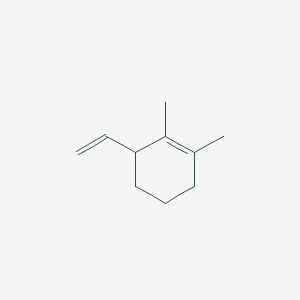
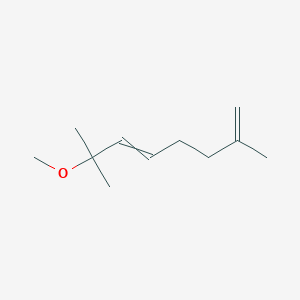

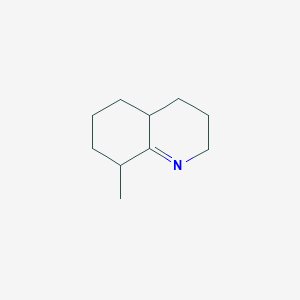


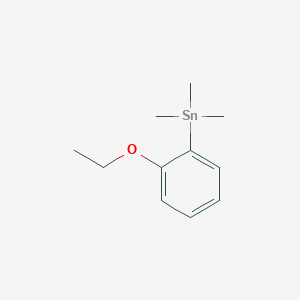

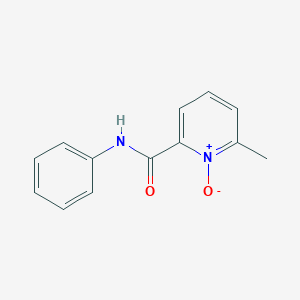
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
